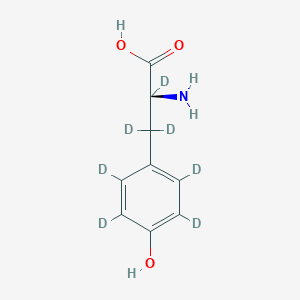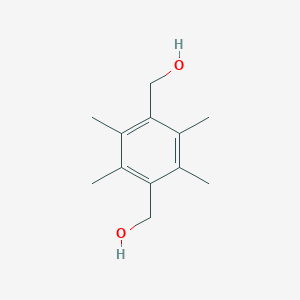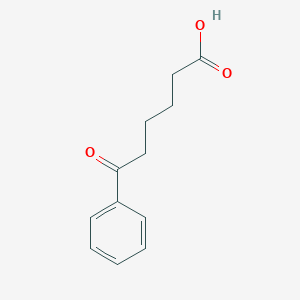
5-Benzoylpentanoic acid
Vue d'ensemble
Description
5-Benzoylpentanoic acid, also known as 5-Benzoylvaleric acid, is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.24 . It is a solid substance .
Molecular Structure Analysis
The linear formula of 5-Benzoylpentanoic acid is C6H5CO(CH2)4CO2H . The structure includes a benzoyl group (C6H5CO-) attached to a pentanoic acid group ((CH2)4CO2H), hence the name 5-Benzoylpentanoic acid .Applications De Recherche Scientifique
Analgesic and Anti-inflammatory Properties
5-Benzoylpentanoic acid derivatives have been studied for their analgesic and anti-inflammatory properties. Research found that certain benzoylpyrrolopyrrolecarboxylic acids, including 5-Benzoylpentanoic acid, exhibit significant potency in analgesic (mouse writhing) and anti-inflammatory (rat carrageenan paw) activities. These compounds were correlated with the steric and hydrogen-bonding properties of the benzoyl substituent(s) (Muchowski et al., 1985).
Antimicrobial Activity
The antimicrobial evaluation of novel 5-benzoyl-N-substituted-amino and 5-benzoyl-N-sulfonylamino derivatives of 5-Benzoylpentanoic acid has been explored. These compounds demonstrated significant antibacterial and antifungal activity properties, indicating their potential in antimicrobial applications (Elgemeie et al., 2017).
Leukotriene Synthesis
A study has synthesized methyl 5S-(benzoyloxy)-6-oxohexanoate, a key intermediate in the synthesis of leukotriene, a lipoxygenase-derived arachidonic acid metabolite. This indicates the role of 5-Benzoylpentanoic acid derivatives in leukotriene synthesis, which is significant in the context of inflammation and allergic reactions (Hayes & Wallace, 1990).
Corrosion Inhibition
Research involving 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro derivatives, which are structurally related to 5-Benzoylpentanoic acid, revealed their effectiveness as corrosion inhibitors for mild steel in acidic solutions. This highlights a potential application in materials science and engineering (Chafiq et al., 2020).
Antioxidant Properties
The antioxidant properties of derivatives of 5-Benzoylpentanoic acid have been investigated. Compounds with a triazole structure linked to a benzoyl group have shown potential antioxidant activity, which is crucial in the context of oxidative stress and its related disorders (Dovbnya et al., 2022).
Enantioselective Catalysis
5-Benzoylpentanoic acid derivatives have been utilized in enantioselective catalysis. For example, a polystyrene-supported, enantiopure benzotetramisole analogue was synthesized for use in catalytic reactions, showcasing the role of these compounds in asymmetric synthesis (Izquierdo & Pericàs, 2016).
Safety And Hazards
Propriétés
IUPAC Name |
6-oxo-6-phenylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-11(8-4-5-9-12(14)15)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEMSTCGCMIJTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40194356 | |
| Record name | delta-Benzoylvaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40194356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzoylpentanoic acid | |
CAS RN |
4144-62-1 | |
| Record name | 5-Benzoylvaleric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4144-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | delta-Benzoylvaleric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004144621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4144-62-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11351 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | delta-Benzoylvaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40194356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

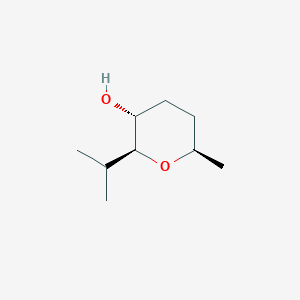
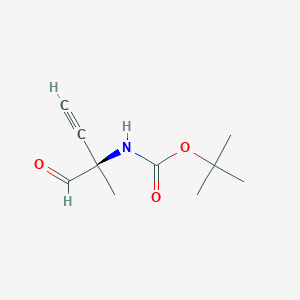
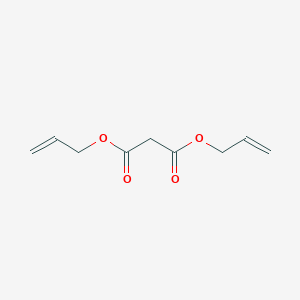
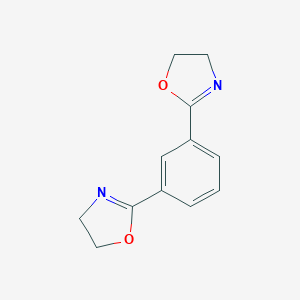
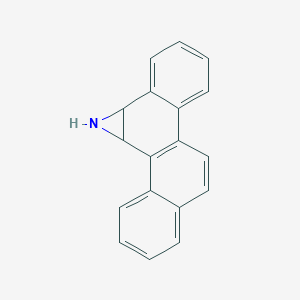
![4-Methyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene](/img/structure/B160610.png)

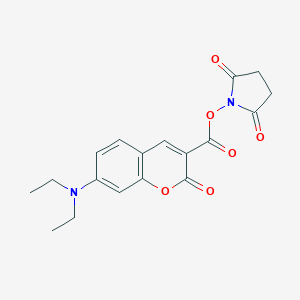
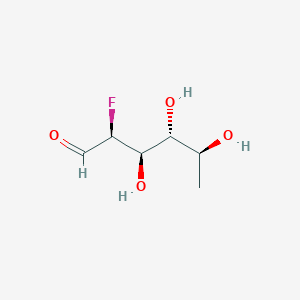
![Bis[4-(2-hydroxyethoxy)phenyl] sulfone](/img/structure/B160617.png)
![3,9-Bis[2-(3,5-diamino-2,4,6-triazaphenyl)ethyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B160618.png)
![6,8-Dimethyl-3H-imidazo[4,5-H]quinoline](/img/structure/B160620.png)
